molecular formula C15H17NO B3143423 4-[2-(Benzylamino)ethyl]phenol CAS No. 52447-50-4

4-[2-(Benzylamino)ethyl]phenol

Cat. No. B3143423
Key on ui cas rn: 52447-50-4
M. Wt: 227.3 g/mol
InChI Key: DAKFPYXAXDNNMV-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Add benzaldehyde (7.5 mL, 74 mmol) to a stirred solution of tyramine (10.00 g, 73 mmol) and anhydrous methanol (90 mL). Bleat reaction to reflux for 1 h under nitrogen. Cool reaction to 0° C. and slowly add sodium borohydride (2.84 g, 75 mmol). Stir for 1 h at room temperature and then concentrate on a rotary evaporator. Add water (100 mL) and stir for 1.5 h at room temperature. Filter and wash with water to yield 10.11 g (61%) of 4-(2-benzylamino-ethyl)-phenol: mass spectrum (ion spray): m/z=228.1 (M+1); 1H NMR (DMSO-d6): 9.14 (br s, 1H), 7.29-7.18 (m, 5H), 6.96 (d, 2H), 6.65 (d, 2H), 3.69 (s, 2H), 2.67-2.60 (m, 4H), 2.02 (br s, 1H).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.[BH4-].[Na+]>CO>[CH2:1]([NH:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
10 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.84 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bleat reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h under nitrogen
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
reaction to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrate on a rotary evaporator
STIRRING
Type
STIRRING
Details
Add water (100 mL) and stir for 1.5 h at room temperature
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.11 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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